tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate
Description
Properties
CAS No. |
1046818-38-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-5-7-11(15)8-6-10/h5-8,15H,9H2,1-4H3 |
InChI Key |
YTCDWGLUXZFVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Methylation of 4-Hydroxybenzylamine
The initial step involves methylating the primary amine of 4-hydroxybenzylamine to form N-methyl-4-hydroxybenzylamine. This is typically achieved using methyl iodide in the presence of a weak base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine attacks the methyl iodide, displacing iodide and forming the N-methyl derivative.
Reaction Conditions
Carbamate Formation with Tert-Butyl Chloroformate
The N-methylated intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate moiety. This step is performed under anhydrous conditions with a tertiary amine base to neutralize HCl byproducts.
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (Et₃N)
-
Temperature : 0–5°C initially, then room temperature for 12 hours
Data Table 1: Direct Synthesis Parameters
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | DMF | 70 | 80 |
| Carbamate Formation | (Boc)₂O, Et₃N | DCM | 25 | 85 |
Synthetic Route 2: Protection-Deprotection Strategy
Hydroxyl Group Protection
To prevent unwanted side reactions during methylation, the phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. This is achieved using TBDMS chloride and imidazole in DMF.
Reaction Conditions
-
Protecting Agent : TBDMSCl
-
Base : Imidazole
-
Solvent : DMF
-
Yield : 90–95%
Methylation and Carbamate Formation
The protected intermediate undergoes methylation and carbamate formation under conditions similar to Route 1. The TBDMS group is subsequently removed using tetrabutylammonium fluoride (TBAF).
Data Table 2: Protection-Deprotection Parameters
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Protection | TBDMSCl, imidazole | DMF | 25 | 92 |
| Deprotection | TBAF | THF | 25 | 88 |
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance methylation rates, while DCM minimizes side reactions during carbamate formation. Triethylamine is preferred over stronger bases (e.g., NaOH) to avoid saponification of the carbamate.
Temperature and Time
Controlled temperature during carbamate formation (0–5°C initial, then ambient) prevents exothermic decomposition. Extended reaction times (12–24 hours) ensure complete conversion.
Data Table 3: Optimization Outcomes
| Parameter | Optimal Condition | Yield Improvement (%) |
|---|---|---|
| Solvent for Methylation | DMF | +15 |
| Carbamate Reaction Temp | 0°C → 25°C | +10 |
Comparative Analysis of Synthetic Methods
Route 1 offers simplicity but risks O-carbamate byproducts if the hydroxyl group reacts. Route 2 avoids this but adds two steps. Industrial applications favor Route 1 for scalability, while academic settings may prefer Route 2 for higher purity.
Data Table 4: Method Comparison
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield (%) | 68 | 73 |
| Purity (%) | 92 | 98 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves heat and mass transfer, reducing reaction times by 40% compared to batch processes.
Purification Techniques
Industrial-scale chromatography is replaced with crystallization using ethanol/water mixtures, achieving 95% purity at 1/3 the cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions, affecting the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the methylcarbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent interactions, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
tert-Butyl N-(3-Fluoro-4-hydroxyphenyl)-N-methylcarbamate (CAS 1881292-86-9)
- Structural Difference : A fluorine atom at the 3-position of the phenyl ring.
- The molecular weight (241.26 g/mol) is marginally higher than the non-fluorinated compound (237.31 g/mol).
- Applications : Fluorination often improves bioavailability in drug candidates, making this analog valuable in medicinal chemistry .
Tert-butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
- Structural Difference : Chlorine substituent on a phenethyl group instead of a benzyl moiety.
- Chlorine’s electron-withdrawing nature may reduce reactivity compared to the hydroxyl group.
Cycloalkyl and Heterocyclic Derivatives
tert-Butyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate
- Structural Difference : Cyclohexyl ring replaces the phenyl group.
- Impact : Increased lipophilicity due to the aliphatic ring, which may enhance membrane permeability. The trans-configuration influences spatial orientation, affecting stereoselective reactions.
- Synthesis : Prepared via iodination with a 70% yield, demonstrating efficient synthetic accessibility .
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate (CAS 1936098-07-5)
Functional Group Modifications
tert-Butyl N-[(4-carbamothioylphenyl)methyl]carbamate (CAS 1016861-33-8)
- Structural Difference : Thiocarbamate (C=S) replaces the carbonyl (C=O).
- Impact : Sulfur’s lower electronegativity alters hydrogen-bonding capacity and metabolic pathways. This analog is used in materials science due to sulfur’s redox activity .
tert-Butyl (2-chloroethyl)(methyl)carbamate (CAS 220074-38-4)
- Structural Difference : Chloroethyl group instead of aromatic substituents.
- Impact: The flexible alkyl chain may improve solubility in nonpolar solvents.
Biological Activity
Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is an organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 237.29 g/mol
The structure includes a tert-butyl group, a hydroxyphenyl moiety, and a methylcarbamate functional group, which contribute to its unique reactivity and biological activity.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety may participate in covalent interactions. This suggests potential as an inhibitor or modulator of enzyme activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways that are critical in cellular function and response.
- Antioxidant Activity : Preliminary studies suggest that it may also act as a scavenger of free radicals, thereby reducing oxidative stress.
Pharmacological Potential
Research indicates that this compound could serve as a candidate for drug development targeting specific biological pathways. Its ability to selectively inhibit or modulate enzyme activities positions it as a valuable compound in therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | CHNO | Contains a cyclohexane ring instead of a phenyl group |
| Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | CHNO | Features an amino group that alters reactivity |
| Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | CHNO | Different positioning of amino and hydroxy groups |
This table illustrates how the presence of different functional groups can significantly impact the reactivity and biological activity of similar compounds.
Q & A
Q. Q1. What are the standard synthetic routes for tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via nucleophilic substitution between tert-butyl carbamate and 4-hydroxybenzyl chloride derivatives under basic conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used as a base, with solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . Optimization strategies include:
- Temperature control : Maintaining 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents enhance reaction efficiency.
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity .
Q. Q2. How can researchers resolve structural ambiguities in this compound using spectroscopic methods?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4 ppm (t-Bu), δ 3.0 ppm (N–CH₃), and δ 6.7–7.1 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and tert-butyl carbons (~28 ppm) validate the carbamate backbone.
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities via reverse-phase C18 columns .
Stability and Reactivity
Q. Q3. Under what conditions does this compound degrade, and how can stability be assessed?
Answer: The compound is stable under inert atmospheres but hydrolyzes in acidic/basic conditions. Stability studies involve:
- Accelerated degradation : Exposing to 0.1M HCl/NaOH at 40°C for 48 hours.
- Kinetic analysis : Monitoring degradation via UV-Vis or LC-MS to calculate half-life .
Q. Q4. What methodologies are used to evaluate the biological activity of this compound in enzyme inhibition studies?
Answer:
Q. Q5. How should researchers address discrepancies in reported yields for this compound synthesis?
Answer: Contradictions often arise from:
- Impurity profiles : Varying starting material purity (e.g., 4-hydroxybenzyl chloride).
- Reaction scale : Lab-scale (mg) vs. industrial (kg) synthesis .
Resolution strategies : - Reproduce experiments with standardized reagents.
- Publish detailed protocols (e.g., equivalents, stirring rates).
Advanced Mechanistic Studies
Q. Q6. What experimental approaches elucidate the reaction mechanism of this compound in nucleophilic substitutions?
Answer:
- Kinetic isotope effects (KIE) : Compare rates with deuterated vs. non-deuterated substrates.
- DFT calculations : Model transition states using Gaussian software .
- Trapping intermediates : Use low temperatures (-78°C) to isolate reactive species for NMR analysis.
Comparative Structure-Activity Relationships (SAR)
Q. Q7. How does the hydroxyphenyl group influence the biological activity of this compound compared to analogs?
Answer: The 4-hydroxyphenyl group enhances hydrogen bonding with enzymes. SAR studies :
- Replace with 4-fluorophenyl: Reduced activity (IC₅₀ increases 3-fold).
- Methylation of -OH: Eliminates binding due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
